molecular formula C7H8N2O3 B11721052 Methyl 2-(4-hydroxypyrimidin-5-yl)acetate

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate

Cat. No.: B11721052
M. Wt: 168.15 g/mol
InChI Key: LTACCNDJLQERCP-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate is a pyrimidine derivative featuring a hydroxyl group at position 4 of the pyrimidine ring and a methyl ester-linked acetic acid moiety at position 3. These compounds are pivotal in pharmaceutical synthesis, serving as intermediates in drug development . The methyl ester variant is expected to exhibit similar reactivity and hydrogen-bonding capabilities due to the hydroxyl group, which may influence its crystallinity and supramolecular interactions .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 2-(6-oxo-1H-pyrimidin-5-yl)acetate

InChI

InChI=1S/C7H8N2O3/c1-12-6(10)2-5-3-8-4-9-7(5)11/h3-4H,2H2,1H3,(H,8,9,11)

InChI Key

LTACCNDJLQERCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=CNC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-hydroxypyrimidin-5-yl)acetate can be achieved through various methods. One common approach involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . This method provides a broad functional group tolerance and is operationally simple.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted methods and contour plots to investigate the main influences and their interactions of several variables can enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For example, a related compound demonstrated Minimum Inhibitory Concentration (MIC) values as low as 3.0 µmol/mL against these bacteria, indicating strong antimicrobial efficacy .
  • Antiviral Properties : Research indicates that derivatives of this compound may inhibit viral replication, making them potential candidates for antiviral drug development. The mechanism often involves interaction with viral proteins or host cell pathways that are critical for viral life cycles .
  • Anti-inflammatory Effects : this compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Compounds in this class have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Agricultural Chemistry

In agricultural research, this compound is being explored for its potential use as a pesticide or herbicide. Its ability to modulate plant growth and resistance to pathogens could lead to the development of new agrochemicals that enhance crop yield and sustainability.

Antimicrobial Activity Data

CompoundBacterial StrainMIC (µmol/mL)MBC (µmol/mL)
AStaphylococcus aureus3.04.09
BEscherichia coli3.124.26
CPseudomonas aeruginosa3.04.26

This table summarizes the antimicrobial activity of various compounds related to this compound, illustrating its effectiveness against common bacterial pathogens.

Anti-inflammatory Activity Data

CompoundCOX-2 Inhibition IC50 (µmol)
A0.04 ± 0.09
B0.04 ± 0.02

The above data highlights the anti-inflammatory potential of compounds derived from this compound, indicating their ability to inhibit COX enzymes effectively.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
  • Molecular Docking Studies : Computational studies have predicted favorable binding interactions with various biological targets, suggesting that modifications to the compound can enhance its efficacy .
  • Structure-Activity Relationships (SAR) : Variations in substituents on the pyrimidine ring significantly influence biological activity, indicating that specific chemical modifications can optimize therapeutic outcomes .

Mechanism of Action

The mechanism of action of methyl 2-(4-hydroxypyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help to modulate inflammatory responses and other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 2-(4-hydroxypyrimidin-5-yl)acetate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Properties References
This compound 4-hydroxypyrimidin-5-yl, methyl ester C₇H₈N₂O₃ 168.16* N/A Hypothesized intermediate in drug synthesis
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate 4-hydroxypyrimidin-5-yl, ethyl ester C₈H₁₀N₂O₃ 182.18 155–156 Medical intermediate (e.g., Proxymetacaine synthesis)
Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate 4-hydroxy-2-mercaptopyrimidin-5-yl, ethyl ester C₈H₁₀N₂O₃S 214.24 N/A Potential thiol-mediated reactivity
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate 4-chloro-2-methylthio-pyrimidin-5-yl, ethyl ester C₉H₁₀ClN₂O₂S 256.71 N/A Halogenated analog for diverse synthesis
2-(4-hydroxy-6-methylpyrimidin-5-yl)acetic acid 4-hydroxy-6-methylpyrimidin-5-yl, free acid C₇H₈N₂O₃ 168.15 N/A Precursor for ester derivatives

*Estimated based on ethyl analog data.

Structural and Functional Differences

Ester Group Variations : Replacing the ethyl group (C₂H₅) in Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate with a methyl group (CH₃) reduces molecular weight by ~14 Da and may alter solubility and metabolic stability .

Substituent Effects :

  • The hydroxyl group at position 4 enables hydrogen bonding, as seen in analogous tetrazole derivatives, promoting crystal packing via O–H···N interactions .
  • Mercapto (–SH) or methylthio (–S–CH₃) groups at position 2 (e.g., ) introduce nucleophilic or hydrophobic properties, expanding utility in metal coordination or drug design .

Chlorinated Derivatives : Chlorine at position 4 () enhances electrophilicity, facilitating cross-coupling reactions in medicinal chemistry .

Supramolecular and Crystallographic Behavior

  • Hydrogen Bonding : The hydroxyl group in 4-hydroxypyrimidine derivatives drives intramolecular and intermolecular hydrogen bonds, as observed in tetrazole-based crystals (). For example, Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate likely forms C–H···O networks in the solid state .
  • π-π Interactions : Pyrimidine rings engage in offset π-stacking, stabilizing crystal lattices. Substituents like methylthio () may disrupt these interactions, altering solubility .

Biological Activity

Methyl 2-(4-hydroxypyrimidin-5-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a hydroxyl group at the 4-position, contributing to its unique chemical properties. The presence of this functional group may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in inflammatory pathways and viral replication. This inhibition can lead to significant changes in biochemical pathways, potentially offering therapeutic benefits for conditions like inflammation and viral infections.
  • Receptor Modulation : It may also modulate receptor activities, influencing signal transduction pathways that are critical in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration as an antibiotic agent.
  • Anti-inflammatory Effects : The compound's ability to inhibit enzymes linked to inflammation suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Potential : Given its structural similarities to other neuroprotective agents, there is interest in evaluating its efficacy in neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the activity of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative conditions. For instance, one study found that compounds structurally related to this compound exhibited IC50 values indicating strong AChE inhibition, suggesting potential for cognitive enhancement or neuroprotection .

In Vivo Studies

Animal models have been used to assess the therapeutic potential of this compound. In diabetic rats, the compound demonstrated significant improvements in biochemical markers associated with oxidative stress and inflammation, indicating protective effects on hepatic and renal tissues .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological ActivityNotes
Methyl 2-(6-hydroxypyrimidin-5-yl)acetateStructureAntimicrobialSimilar activity profile but different substitution pattern
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetateStructureAnti-inflammatoryExhibits similar mechanism but varies in potency

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